Acetonitrile-15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-39-4 | |
| Record name | 14149-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Isotopic Enrichment Methodologies for Acetonitrile 15n
Established Synthetic Pathways for ¹⁵N-Labeled Nitriles
The synthesis of nitriles labeled with ¹⁵N can be achieved through various established chemical pathways. These methods typically involve the introduction of a nitrogen atom from a ¹⁵N-enriched precursor at a key step in the synthesis.
One versatile strategy involves the use of transition-metal nitride complexes. For instance, rhenium or molybdenum nitride complexes derived from dinitrogen (N₂) can undergo N-atom transfer reactions. researchgate.net In this approach, dinitrogen gas enriched with ¹⁵N (¹⁵N₂) is first used to generate a metal nitride complex. This complex then reacts with an appropriate electrophile, such as an acyl chloride, to produce the corresponding ¹⁵N-labeled nitrile. researchgate.net This method provides a direct and practical route for accessing a variety of alkyl, aryl, and heterocyclic ¹⁵N-labeled nitriles. researchgate.net
Another common approach is adapting traditional nitrile synthesis methods using ¹⁵N-labeled reagents. The Zincke reaction, for example, has been modified for ¹⁵N labeling. nih.gov This method can involve the ring-opening of a pyridinium (B92312) Zincke salt intermediate with ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl), which serves as the source of the heavy isotope. nih.gov Although often applied to heterocyclic systems, the principle of using an enriched ammonia (B1221849) source is broadly applicable. nih.gov
Furthermore, cross-metathesis reactions utilizing molybdenum nitride complexes synthesized from ¹⁵N₂ gas represent another pathway for producing ¹⁵N-labeled nitriles.
Considerations for High Isotopic Enrichment and Purity in Acetonitrile-¹⁵N Synthesis
Achieving high isotopic enrichment and chemical purity are paramount in the synthesis of Acetonitrile-¹⁵N to ensure its utility in sensitive analytical applications.
Isotopic Enrichment: The final isotopic enrichment of the product is fundamentally dependent on the enrichment level of the ¹⁵N source material. wikipedia.org Therefore, starting with highly enriched precursors, such as ¹⁵NH₄Cl or ¹⁵N₂, is critical. nih.govfrontiersin.org The choice of reaction must also ensure that the isotopic label is incorporated efficiently without significant dilution from ambient ¹⁴N. Techniques like isotope dilution, where a ¹⁵N-enriched fertilizer is added to soil, demonstrate the principle that the final enrichment of a product reflects the isotopic composition of the available precursors. wur.nl In a synthetic context, this means ensuring all nitrogen-containing reagents that could participate in the reaction are appropriately labeled or that reaction conditions favor the incorporation of the labeled atom.
Chemical Purity: Chemical purity is as important as isotopic enrichment. Contaminants, including solvents, unreacted starting materials, or byproducts, can interfere with the analysis or application of the labeled compound. Purification is a critical step to isolate the desired labeled molecule from any impurities. rsc.org For a volatile compound like Acetonitrile-¹⁵N, distillation is a primary purification method. The purity of the final product, along with the degree of isotopic incorporation, is typically validated using analytical techniques such as:
Mass Spectrometry (MS): This technique confirms the mass shift corresponding to the ¹⁵N isotope, allowing for the calculation of isotopic enrichment. frontiersin.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR can directly detect the labeled nucleus, providing distinct signals for the ¹⁵N-labeled compound compared to its natural abundance counterpart. nih.gov
Advances in ¹⁵N-Labeling Techniques for Complex Molecular Architectures
The field of isotopic labeling is continually advancing, with new methods being developed to label increasingly complex molecules with high precision. These techniques highlight the sophisticated strategies available for ¹⁵N incorporation.
One of the most innovative developments is skeletal editing . This approach allows for the direct transmutation of an atom within the core structure of a molecule. nih.govchemrxiv.org For instance, a ¹⁴N atom in a nitrogen heterocycle can be directly swapped for a ¹⁵N atom. nih.govacs.org This is often achieved through a ring-opening/ring-closure sequence, where the heterocycle is activated, opened by a ¹⁵N-labeled reagent (like ¹⁵N-aspartate), and then re-closed to yield the isotopically labeled skeleton. nih.govescholarship.org This avoids the need for a complete de novo synthesis, which is often inefficient for complex molecules. chemrxiv.org
The development of specialized ¹⁵N-labeled reagents has also expanded the toolkit for chemists. For example, γ-¹⁵N-labeled diazo-transfer reagents have been synthesized to prepare site-specifically β-¹⁵N-labeled azides, which are versatile precursors for other nitrogen-containing functional groups.
In the realm of biochemistry, advanced methods allow for the precise labeling of large biomolecules. Segmental isotope labeling , for instance, enables the incorporation of isotopes into specific domains of a protein, which is invaluable for NMR studies of large protein complexes.
Advanced Spectroscopic Investigations Employing Acetonitrile 15n
Mass Spectrometry (MS) Applications with Acetonitrile-15N
In mass spectrometry, this compound can be used for molecular labeling to trace metabolic pathways and elucidate chemical reaction mechanisms. medchemexpress.com However, its most widespread role is as a key solvent in the mobile phase for liquid chromatography (LC) coupled with MS. In this capacity, it facilitates the separation and analysis of a vast array of compounds, including those labeled with ¹⁵N for quantitative studies. nih.govnih.govnih.gov The use of stable isotope labeling, particularly with ¹⁵N, is a cornerstone of quantitative proteomics and metabolomics.
The fundamental principle of quantitative MS using stable isotopes is the use of an isotopically "heavy" standard that is chemically identical to the "light" (natural abundance) analyte of interest. nih.govopenaccesspub.org By mixing a known quantity of the heavy standard with the light sample, the relative or absolute amount of the analyte can be determined by measuring the intensity ratio of the heavy and light isotopic peaks in the mass spectrometer. nih.gov
Metabolic labeling is a powerful approach where organisms, from bacteria to mice, are grown on a diet containing a single ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. nih.govopenaccesspub.org This results in the incorporation of ¹⁵N into all nitrogen-containing biomolecules, creating a complete "heavy" proteome or metabolome to be used as an internal standard. nih.govnih.gov This method offers high accuracy because the light and heavy samples can be mixed at the very beginning of the sample preparation process (e.g., at the cell or tissue level), minimizing quantitative errors arising from sample handling, extraction, and digestion. nih.govbiorxiv.org
This strategy has been successfully applied in numerous biological systems:
Heat Stress in Chlamydomonas reinhardtii: A uniform ¹⁵N-labeled standard was used to monitor proteome dynamics during heat stress. nih.gov
Neuronal Proteomics: ¹⁵N-labeled rat brain tissue served as an internal standard to quantify the proteome and phosphoproteome of cultured primary neurons. nih.gov
Mammalian Models: The generation of ¹⁵N SILAC (Stable Isotope Labeling with Amino acids in Cell culture) mice provides tissue-matched standards for highly reproducible quantification in biomedical research, proving superior to label-free methods. openaccesspub.org
Plant Proteomics: Metabolic labeling of Arabidopsis thaliana with a ¹⁵N source is a robust strategy for comparative proteomics, enabling the reliable quantification of thousands of proteins. biorxiv.org
Metabolomics: A rapid, three-minute UHPLC-MS method allows for the absolute quantification of central carbon and nitrogen metabolites by spiking samples with a standard mixture of ¹³C,¹⁵N-labeled amino acids. nih.gov
Differential labeling involves comparing two states: a control state (light, ¹⁴N) and an experimental state (heavy, ¹⁵N). A critical strategy to ensure the reliability of these experiments and eliminate potential bias from the isotope label itself is reciprocal labeling , also known as a label-swap experiment. biorxiv.org In the biological replicate, the labeling is reversed—the control is grown in the heavy medium and the experimental sample in the light medium. Only proteins that show consistent up- or down-regulation in both the original and the reciprocal experiment are considered reliable results. biorxiv.org
Besides metabolic labeling, chemical labeling strategies exist. One novel approach uses N-terminal derivatization for differential ¹⁴N/¹⁵N labeling. In this method, peptides are derivatized with 4-amidinobenzoic acid (Aba) that contains either ¹⁴N or ¹⁵N in its amidino group. nih.govnih.gov By comparing the product ion spectra of the light and heavy derivatized peptides, N-terminal fragment ions (b-ions) can be unambiguously identified by their characteristic mass shift. This greatly facilitates reliable de novo peptide sequencing. nih.govnih.gov
The widespread adoption of ¹⁵N metabolic labeling was initially hindered by the lack of robust computational tools to analyze the complex resulting spectra. nih.govescholarship.org Several challenges must be addressed by the software:
Incomplete Labeling: The incorporation of ¹⁵N is often not 100%, leading to broader isotopic envelopes for heavy peptides, which can complicate monoisotopic peak detection and reduce peptide identification rates. biorxiv.orgfrontiersin.org
Integration of Identification and Quantification: Early methods treated peptide identification and quantification as separate steps. Modern frameworks integrate these processes for improved accuracy. nih.govescholarship.org
Data Volume: Shotgun proteomics experiments on time courses with multiple replicates generate enormous amounts of data that require automated processing. nih.gov
To meet these challenges, several computational frameworks and software packages have been developed.
A methodology introduced by Khan et al. integrates quantification with identification by searching the data against both a ¹⁴N-unlabeled database and a ¹⁵N-labeled database. nih.govresearchgate.net When an unambiguous ¹⁴N-¹⁵N pair is found, the ratio is calculated from their intensities.
Software tools such as Protein Prospector provide a complete workflow for ¹⁵N quantification. frontiersin.orgescholarship.org The user can input the experimentally determined labeling efficiency, which the software uses to correct the calculated peptide ratios. The tool then compiles these into protein-level statistics.
Other frameworks like MaxQuant and those described by Moseley et al. include algorithms for natural abundance correction and can process data from ¹⁵N labeling experiments. mdpi.comnih.gov These computational advances have been critical in making ¹⁵N-based quantification a more accurate, accessible, and widely used technique. nih.gov
Isotope labeling with ¹⁵N is a powerful tool for tracing the fate of nitrogen atoms through metabolic pathways, providing direct evidence for reaction mechanisms and network dynamics. By supplying a ¹⁵N-labeled precursor, researchers can track its incorporation into downstream intermediates and final products using LC-MS.
A prime example is the use of a Stable Isotope Labeled Kinetics (SILK) method to probe the biosynthesis of the plant hormone indole-3-acetic acid (IAA). plos.org By feeding Arabidopsis seedlings ¹⁵N- and ¹³C-labeled precursors like anthranilate and indole (B1671886), researchers could monitor label incorporation into IAA and its proposed intermediates over time scales of seconds to minutes. This allowed them to measure turnover rates and elucidate the complex, interacting network of IAA biosynthesis in vivo. plos.org
Other mechanistic applications include:
Bacterial Cell Wall Synthesis: Combined ¹³C and ¹⁵N labeling was used to track the synthesis and recycling of peptidoglycan components in E. coli. This revealed unexpected remodeling of cell wall expansion in response to antibiotics, providing insight into their mechanism of action. biorxiv.org
Toxin Fragmentation: The biosynthesis of ¹⁵N-labeled microcystin (B8822318) toxins allowed for a comparative analysis of their MS/MS fragmentation patterns against their unlabeled counterparts. This led to improved confidence in product ion annotation and a better understanding of the toxin's structure and fragmentation pathways. researchgate.net
These studies demonstrate how ¹⁵N labeling, in conjunction with high-resolution mass spectrometry, provides an unambiguous way to trace metabolic fluxes and dissect complex biological reaction mechanisms.
Differential 14N/15N-Labeling Strategies for Peptide and Metabolite Quantification
Application in Metabolomic Research for Pathway Elucidation and Molecular Identification
Stable isotope labeling is a powerful technique in metabolomics for assigning chemical information to detected metabolites. acs.org this compound, a stable isotope-labeled organic compound, serves as a crucial tool in metabolic research and molecular labeling. medchemexpress.commedchemexpress.com Its application in biolabeling experiments allows researchers to trace metabolic pathways and better understand the mechanisms of chemical reactions within organisms. medchemexpress.com
The core principle of using 15N-labeled compounds in metabolomics involves introducing them into a biological system, such as cell cultures or whole organisms. nih.gov As the labeled compound is metabolized, the 15N isotope is incorporated into various downstream metabolites. By using high-resolution mass spectrometry (HRMS), researchers can track the journey of the nitrogen atom, providing insights into metabolic fluxes that are otherwise difficult to quantify. researchgate.net This stable isotope-resolved metabolomics (SIRM) approach is instrumental in elucidating complex metabolic networks. nih.gov
A key advantage of using 15N labeling is the increased confidence in molecular formula determination. acs.org In untargeted metabolomics, where thousands of metabolic features can be detected, identifying the exact molecular formula of each feature is a significant challenge. nih.gov By comparing the mass spectra of samples prepared with and without the 15N label, researchers can identify pairs of precursor ions that are chemically identical but differ in mass due to the presence of the 15N isotope. The precise mass difference between the labeled and unlabeled ions reveals the number of nitrogen atoms in the molecule. acs.org This information significantly constrains the possible molecular formulas, facilitating more accurate molecular identification. acs.org
For instance, in a study on monoterpene indole alkaloids (MIAs), a workflow was developed that included preparing both 15N-labeled and non-labeled plant samples. acs.org By pairing the precursor ions from both sample sets and confirming the mass shift, the researchers could confidently determine the number of nitrogen atoms and subsequently the molecular formulas for dozens of MIAs. acs.org While this study used a general 15N source, the principle directly applies to tracers like this compound for tracking specific nitrogen incorporation pathways.
Acetonitrile (B52724) itself is also a commonly used solvent in the extraction process for metabolomics studies. nih.govnih.gov In these procedures, a mixture of acetonitrile and water is often used to quench metabolic activity and extract a broad range of metabolites from cell pellets or tissues for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
Infrared (IR) Spectroscopic Characterization of this compound
Infrared (IR) spectroscopy is a fundamental technique for studying the vibrational properties of molecules. acs.org The acetonitrile molecule (CH₃CN) has a distinct and prominent local C≡N stretching vibrational mode, which makes it an excellent subject for IR spectroscopic studies. acs.orgnih.gov This vibrational signature is sensitive to the molecule's local environment, including interactions with surrounding ions and molecules. acs.orgnih.gov
When the nitrogen atom in acetonitrile is substituted with its heavier isotope, ¹⁵N, the resulting molecule, this compound (CH₃C¹⁵N), exhibits predictable shifts in its vibrational spectrum. This isotopic substitution is a key strategy used to confirm vibrational assignments and to probe intermolecular interactions without significantly altering the chemical properties of the system. nih.govaanda.org
The most notable change in the IR spectrum of this compound compared to its ¹⁴N counterpart is the shift of the C≡N stretching frequency to a lower wavenumber (energy) due to the increased reduced mass of the C≡N oscillator. aanda.orgresearchgate.net This isotopic shift provides an unambiguous marker for identifying the molecule and for studying its formation and reactions in complex environments, such as in astrochemical studies. aanda.orgaanda.org
Vibrational Analysis of ¹⁵N-Acetonitrile
A detailed vibrational analysis of acetonitrile and its isotopologues reveals important information about its molecular structure and bonding. The most studied vibrational mode is the C≡N nitrile stretch. In standard acetonitrile (CH₃C¹⁴N), this band appears around 2250-2253 cm⁻¹. researchgate.netnsf.gov In ¹⁵N-acetonitrile (CH₃C¹⁵N), this C≡N stretching mode is observed at a lower frequency. aanda.org
Experimental studies have precisely measured this isotopic shift. For example, in solid-phase IR spectroscopy conducted at 20 K, the C≡N stretching vibration of CH₃C¹⁴N is found at 2250 cm⁻¹. aanda.orgaanda.org Upon substitution with ¹⁵N, this band shifts to 2224 cm⁻¹. aanda.orgresearchgate.netaanda.org This significant and well-defined shift is instrumental in confirming the presence of the nitrile functional group and the specific isotopic composition of the molecule. aanda.org
Further complexity in the vibrational spectrum of acetonitrile arises from Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band of similar symmetry and frequency. acs.orgnsf.gov In liquid acetonitrile, the 𝜈₂ (C≡N stretch) and the 𝜈₃+𝜈₄ combination band (symmetric CH₃ bend and C-C stretch) interact via Fermi resonance. nsf.gov Isotopic labeling, including with ¹⁵N, alters the frequency of the fundamental C≡N stretch, thereby changing the conditions for Fermi resonance. acs.orgnih.gov Density functional theory (DFT) calculations have been used to analyze these effects, showing that while CH₃C¹⁵N has a smaller isotope shift for the C≡N band compared to ¹³C labeling, it is still a valuable tool for vibrational analysis. nih.gov
The table below summarizes the key vibrational frequencies for this compound and its standard isotopomer as observed in interstellar ice analog studies.
| Isotopomer | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| CH₃C¹⁴N | C≡N Stretch | 2250 | aanda.org |
| CH₃C¹⁵N | C≡N Stretch | 2224 | aanda.orgresearchgate.net |
Studies of ¹⁵N-Acetonitrile in Interstellar Ice Analogs and Astrochemical Contexts
Acetonitrile (CH₃CN) is a molecule of significant interest in astrochemistry, having been detected in various astrophysical environments, including comets, the atmosphere of Titan, hot molecular cores, and protostellar objects. aanda.org It is considered a potential precursor for more complex organic molecules, such as amino acids. aanda.org Laboratory experiments simulating the conditions of interstellar ices are crucial for understanding the formation pathways of such molecules. researchgate.netresearchgate.net
The use of ¹⁵N-labeled compounds is a powerful method in these laboratory simulations to trace reaction pathways and confirm the identity of reaction products. aanda.orgaanda.org In studies investigating the formation of acetonitrile, researchers have used Fourier Transform Infrared (FTIR) spectroscopy to monitor reactions within ice analogs at cryogenic temperatures (e.g., 20 K). aanda.orgaanda.orgresearchgate.net
One significant finding is the formation of acetonitrile from the vacuum ultraviolet (VUV) irradiation of ethylamine (B1201723) (CH₃CH₂NH₂). aanda.orgaanda.org To confirm that acetonitrile was indeed the product, experiments were repeated using ethylamine-¹⁵N (CH₃CH₂¹⁵NH₂). After irradiation, the IR spectrum of the resulting ice showed a new absorption band at 2224 cm⁻¹, which corresponds exactly to the C≡¹⁵N stretching frequency of this compound. aanda.orgresearchgate.netaanda.org The absence of the 2250 cm⁻¹ band (characteristic of CH₃C¹⁴N) in the ¹⁵N experiment provided definitive proof that the nitrile product was formed from the nitrogen atom of the ethylamine precursor. aanda.org These experiments demonstrated that acetonitrile can be formed from ethylamine with a yield of approximately 4%. aanda.orgaanda.orgresearchgate.net
These results suggest that the synthesis of acetonitrile from simple amines like ethylamine via a dehydrogenation process is a plausible formation pathway on the surfaces of interstellar or cometary grains subjected to VUV radiation. aanda.orgaanda.org Once formed, acetonitrile can participate in further reactions. For example, experiments have shown that VUV irradiation of an ice mixture containing acetonitrile and ammonia (B1221849) can lead to the formation of aminoacetonitrile (B1212223) (NH₂CH₂CN), another key prebiotic molecule. aanda.orgaanda.orgresearchgate.net The use of this compound in control experiments helps solidify the proposed reaction mechanisms for these complex organic molecules in astrochemical environments. researchgate.net
Computational and Theoretical Chemistry Studies on Acetonitrile 15n
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of Acetonitrile-15N. These computational methods provide valuable insights into vibrational frequencies and nuclear magnetic resonance (NMR) parameters, which are essential for characterizing the molecule and its interactions.
Vibrational Frequencies:
Theoretical calculations of vibrational frequencies for acetonitrile (B52724) and its isotopologues, including this compound, have been performed to understand their infrared (IR) spectra. nih.govresearchgate.net The substitution of ¹⁴N with ¹⁵N leads to a discernible shift in the vibrational frequency of the C≡N stretching mode. For instance, in an experimental study, the C≡¹⁴N stretching band was observed at 2250 cm⁻¹, while the C≡¹⁵N band in the isotopically labeled molecule appeared at 2224 cm⁻¹. researchgate.net Anharmonic calculations at the ωB97XD/6-311++G(d,p) level of theory have been used to predict these frequencies, although they may not fully capture phenomena like Fermi resonance. nih.gov The calculation of force constants and the resulting vibrational frequencies are determined by the second derivatives of the energy with respect to the Cartesian nuclear coordinates. gaussian.com
NMR Chemical Shifts:
Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, have been extensively used to predict ¹⁵N NMR chemical shifts. acs.orgajol.info These calculations are sensitive to the molecular geometry, solvent effects, and intermolecular interactions. tu-braunschweig.deacs.org
Studies have shown that the ¹⁵N chemical shift of acetonitrile is significantly influenced by its environment. researchgate.net For example, the experimental ¹⁵N NMR chemical shift of acetonitrile varies from the gas phase (126.7 ppm) to the liquid phase (135.3 ppm). researchgate.net Calculations can model these shifts by considering the formation of dimers and complexes. researchgate.net For instance, theoretical calculations on acetonitrile dimers have shown significant variations in ¹⁵N NMR shieldings, with an average change of 4.71 ppm for a linear dimer and 7.27 ppm for an antiparallel dimer. researchgate.net
The choice of computational method and basis set is crucial for accurate predictions. arkat-usa.orgnih.gov Different functionals, such as B3LYP, and basis sets, like 6-311++G(d,p), are commonly employed. ajol.info The inclusion of solvent effects, either through continuum models or explicit solvent molecules, is also critical for reproducing experimental data. tu-braunschweig.denih.gov For example, DFT studies of acetonitrile in various solvents like water, chloroform, and cyclohexane (B81311) have been performed using the frozen-density embedding (FDE) scheme to account for the solvent environment. tu-braunschweig.de
The following table presents a comparison of experimental and calculated ¹⁵N NMR chemical shifts for acetonitrile in different environments.
| Environment | Experimental ¹⁵N Chemical Shift (ppm) | Theoretical ¹⁵N Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Gas Phase | 126.7 | - | researchgate.net |
| Liquid Phase | 135.3 | - | researchgate.net |
| 0.05 M in Cyclohexane | 125.8 | - | researchgate.net |
| 1/1 Molar Concentration in C₆F₆ | 135.95 | - | researchgate.net |
| 1/1 Molar Concentration in C₆H₆ | 133.29 | - | researchgate.net |
Density Functional Theory (DFT) Investigations into Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and bonding of molecules like this compound. scispace.com DFT calculations provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and its reactivity. scispace.comresearchgate.net
Electronic Structure and Molecular Orbitals:
DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key parameter that provides information about the kinetic stability of the molecule. researchgate.net For molecules with nitrile groups, such as 2-benzothiazole acetonitrile, these calculations have been performed using the B3LYP functional with the 6-311+G(d,p) basis set. researchgate.net The electronic properties derived from DFT help in understanding the molecule's behavior in chemical reactions. rsc.org
Bonding Analysis:
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the bonding within a molecule. acs.orgrsc.org NBO analysis can elucidate the hybridization of atomic orbitals, the nature of the bonds (e.g., sigma, pi), and the extent of electron delocalization. acs.org In the context of this compound, this analysis would focus on the C≡N triple bond and the C-C and C-H single bonds. DFT has been used to study intramolecular interactions in various nitrogen-containing compounds. acs.org
Molecular Electrostatic Potential:
The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. researchgate.net The MEP map illustrates the charge distribution within a molecule and helps to predict sites for electrophilic and nucleophilic attack. For acetonitrile, the nitrogen atom of the nitrile group is a region of negative electrostatic potential, making it susceptible to interactions with electrophiles and hydrogen bond donors. acs.org
Impact of Isotopic Labeling:
While the ¹⁵N isotopic substitution in this compound does not significantly alter the electronic structure or bonding in terms of orbital shapes and energies, it is a crucial label for experimental techniques that probe the local electronic environment, such as NMR spectroscopy. Theoretical calculations of properties like NMR chemical shifts are highly dependent on the accurate description of the electronic structure around the ¹⁵N nucleus. rsc.org DFT calculations have been employed to study the formation and properties of acetonitrile-functionalized two-dimensional silicon materials, revealing intriguing structural and electronic properties. rsc.org
Molecular Dynamics Simulations and Intermolecular Interaction Modeling
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing detailed insights into intermolecular interactions and dynamics in the condensed phase. nih.govlammps.org For this compound, MD simulations are crucial for understanding its properties in solution and its interactions with other molecules.
Solvation Dynamics:
MD simulations have been used to study the solvation of acetonitrile in various solvents, including water. tu-braunschweig.deresearchgate.net These simulations can reveal the structure of the solvent shells around the acetonitrile molecule and the dynamics of the solvent molecules. researchgate.net For instance, simulations have shown that in aqueous solutions, water molecules can form hydrogen bonds with the nitrogen atom of the acetonitrile molecule. researchgate.net The time-dependent response of a polar solvent to a change in the solute's charge distribution, known as solvation dynamics, has been studied for acetonitrile, revealing an ultrafast component followed by an exponential decay. researchgate.net
Intermolecular Interactions:
MD simulations, often in conjunction with quantum mechanical calculations, are used to model the intermolecular interactions between acetonitrile molecules and between acetonitrile and other species. These interactions include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. acs.org In liquid acetonitrile, molecules tend to form antiparallel dimers, which influences the liquid's structure and properties. researchgate.net Theoretical calculations have been performed to evaluate the structures and CN frequency shifts for acetonitrile complexed with various molecules, including water, alcohols, and other organic solvents. acs.org
Modeling of Complex Systems:
MD simulations are also employed to study more complex systems involving acetonitrile. For example, simulations have been used to investigate the interaction of the drug Cyclosporin A with metal ions in acetonitrile solution. nih.gov These simulations can provide information on conformational changes and the formation of hydrogen bonds. nih.gov Additionally, MD simulations have been used to study the interfacial properties of acetonitrile-water mixtures at a silica (B1680970) surface, which has implications for liquid chromatography. lammps.org These simulations can explore the effect of surface polarity and acetonitrile concentration on the interfacial structure and dynamics. lammps.org
The following table summarizes key findings from MD simulations and intermolecular interaction modeling of acetonitrile.
| System Studied | Key Findings | Reference |
|---|---|---|
| Acetonitrile in aqueous solution | Water molecules form hydrogen bonds with the nitrogen atom of acetonitrile. | researchgate.net |
| Liquid Acetonitrile | Molecules tend to form antiparallel dimers. | researchgate.net |
| Cyclosporin A with Mg(II) in Acetonitrile | Provided insights into conformational changes and intramolecular hydrogen bonds. | nih.gov |
| Acetonitrile-water-silica interface | Surface polarity and acetonitrile concentration affect interfacial structure and dynamics. | lammps.org |
| Solvation dynamics of acetonitrile | Exhibits a sub-100 fs ultrafast component followed by an exponential decay. | researchgate.net |
Computational Prediction of Reaction Pathways and Mechanistic Intermediates
Computational chemistry plays a vital role in elucidating reaction mechanisms by predicting reaction pathways and identifying transient intermediates that may be difficult to observe experimentally. medchemexpress.com For reactions involving this compound, theoretical calculations can provide valuable insights into the roles of the nitrile group and the labeled nitrogen atom.
Reaction Mechanism Elucidation:
DFT calculations are frequently used to map out the potential energy surface of a reaction, allowing for the determination of transition state structures and activation energies. mdpi.com This information helps to identify the most likely reaction pathway. For example, the mechanism of the Thorpe reaction, which involves the self-condensation of nitriles, has been studied using DFT. mdpi.com These calculations explored different mechanistic proposals, including the role of the catalyst and solvent effects. mdpi.com
In another study, the mechanism of ammonia (B1221849) oxidation by a ruthenium complex was investigated, where acetonitrile was used to displace a dinitrogen bridge formed as an intermediate. osti.gov DFT calculations supported a lower energy pathway for this reaction. osti.gov The use of ¹⁵N labeling in such studies, coupled with techniques like ¹⁵N NMR, is crucial for tracking the fate of the nitrogen atom throughout the reaction and confirming the identity of nitrogen-containing intermediates. osti.gov
Prediction of Mechanistic Intermediates:
Computational methods can predict the structure and stability of short-lived intermediates in a reaction. For instance, in the study of ammonia oxidation mentioned above, a dinitrogen-bridged complex was identified as an intermediate using ¹⁵N NMR and Raman spectroscopy on isotopically labeled complexes. osti.gov In the context of organic synthesis, computational studies have proposed intermediates in reactions where acetonitrile acts as a reactant. For example, in a [2+2] cyclization reaction, an intermediate was proposed to be formed by the activation of acetonitrile with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). mdpi.com
Catalysis and Reactivity:
Computational studies can also shed light on the role of catalysts in reactions involving acetonitrile. The cyanomethylation of amino-substituted arenes catalyzed by FeCl₂, using acetonitrile as the cyanomethyl source, has been investigated, and a possible reaction mechanism has been proposed. mdpi.com Furthermore, computational simulations have been used to analyze the binding and reactivity of nitrile inhibitors with biological targets, such as the SARS-CoV-2 main protease. rsc.org These QM/MM (quantum mechanics/molecular mechanics) simulations can unveil the reaction mechanism for covalent inhibition, where the nitrile group plays a key role. rsc.org
Applications of Acetonitrile 15n in Chemical and Biological Research Disciplines
Elucidation of Chemical Reaction Mechanisms using 15N Tracers
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing definitive evidence for proposed reaction pathways. slideshare.net Acetonitrile-15N is particularly valuable for tracking the fate of the nitrogen atom in reactions where acetonitrile (B52724) acts as a reactant, solvent, or ligand. researchgate.net
In organic synthesis, acetonitrile is a common building block and solvent. mdpi.com By substituting standard acetonitrile with this compound, chemists can follow the nitrogen atom from the starting material to the final product. This technique is crucial for distinguishing between possible reaction pathways. nih.gov For instance, in the synthesis of nitrogen-containing heterocycles, 15N labeling can confirm which nitrogen atom from the reactants is incorporated into the ring system and its final position, which is often difficult to determine by other means. nih.gov The analysis of 1H–15N and 13C–15N spin-spin coupling constants in the NMR spectra of the products provides unambiguous structural proof. nih.gov
In organometallic chemistry, acetonitrile is frequently used as a ligand that can coordinate to a metal center. The 16 and 18 electron rule governs the stability and reactivity of many organometallic complexes, with reactions often proceeding through intermediates with 16 or 18 valence electrons. sathyabama.ac.in this compound can be used to study ligand exchange reactions and catalytic cycles. For example, in hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange), this compound has been used to study the transfer of polarization from parahydrogen to the substrate via an iridium catalyst. acs.org These studies provide insight into the transient binding of the nitrile to the metal center and the mechanism of polarization transfer. acs.orgacs.org
Table 1: Research Findings on this compound Hyperpolarization with SABRE Catalyst Data sourced from studies on hyperpolarizing 15N nuclei using SABRE techniques.
| Substrate | Catalyst System | 15N Polarization (P¹⁵N) Achieved | Key Finding |
| Acetonitrile | [Ir(H)₂(h₂₂-1)(NCMe)₃]Cl | 14% | Direct hyperpolarization without a co-ligand is substantial. acs.org |
| Acetonitrile | [Ir(H)₂(d₉-BnND₂)₂(NCMe)(h₂₂-1)]Cl | 19% | Addition of a co-ligand (d₉-benzylamine) enhances polarization. acs.org |
| Acetonitrile | [IrCl(COD)(h₂₂-1)] + d₉-benzylamine | 30.7% | Optimization of catalyst and co-ligand further boosts polarization. acs.org |
Acetonitrile is a weak base and an excellent probe molecule for characterizing the acid strength of materials, particularly solid acid catalysts like zeolites and functionalized carbons. acs.org When this compound is used, 15N NMR spectroscopy becomes a highly sensitive tool for this purpose. nih.gov The interaction between the lone pair of electrons on the 15N atom and an acid site (like a Brønsted acid proton) causes a measurable change in the 15N NMR chemical shift. acs.org
Research has shown a strong correlation between the 15N chemical shift and the strength of the acid site. acs.org For example, in studies of Brønsted acidic zeolites, a greater downfield shift (deshielding) of the δiso(15N) signal corresponds to a stronger acid site. acs.org This method allows for a quantitative ranking of the acid strength of different materials.
Recent studies have employed 15N-labeled acetonitrile adsorption coupled with magic-angle spinning (MAS) NMR to identify and quantify acidic sites on oxygen-containing carbon materials. nih.gov This approach was able to distinguish between the acidity of phenolic (–OH) and carboxylic (–COOH) groups, revealing that the phenolic groups were unexpectedly more active in certain carbon microenvironments. nih.gov The ε-amino group of lysine (B10760008) has also been studied using 15N SSNMR to probe its protonation state and role in acid-base catalysis within enzymes. nih.gov
Table 2: Correlation of 15N NMR Chemical Shift with Acid Strength Illustrative data showing the principle of using this compound as a probe.
| Catalyst Type | Acid Site | Interaction Type | 15N NMR Shift Trend | Interpretation |
| Zeolites | Brønsted Acidic Proton (O-H) | Hydrogen Bond (N···H–O) | Downfield shift correlates with r(OH) | Stronger acid leads to greater deshielding of the 15N nucleus. acs.org |
| Functionalized Carbon | Phenolic (–OH) vs. Carboxylic (–COOH) | Hydrogen Bond | Lower frequency shift (ppm) | Corresponds to stronger Brønsted acid sites. nih.gov |
Mechanistic Insights into Organic and Organometallic Reactions
Environmental Science Applications of 15N-Labeled Acetonitrile
In environmental science, stable isotope tracers are indispensable for tracking the movement and fate of elements and pollutants within ecosystems. wikipedia.org Nitrogen-15 tracing is a well-established technique for studying the nitrogen cycle, including processes like nitrification, denitrification, and nitrogen fixation. wikipedia.orgnih.gov this compound can be used to study the migration and transformation of nitrogen-containing pollutants in soil, water, and atmospheric systems. medchemexpress.commedchemexpress.eu
Acetonitrile itself can be a pollutant, primarily released into the air from sources like automobile exhaust and industrial manufacturing. nih.gov Using this compound in controlled laboratory or field studies allows researchers to trace its degradation pathways (both chemical and biological) and physical migration (e.g., leaching in soil, volatilization). epa.gov
This approach helps to:
Identify Transformation Products: By tracking the 15N label, scientists can identify the products formed as acetonitrile breaks down in the environment. This is critical for assessing the full toxicological risk, as transformation products may be more or less harmful than the parent compound. epa.gov
Quantify Reaction Rates: Isotope tracing allows for the precise calculation of reaction rates for various degradation processes, which is essential for developing accurate environmental fate models. wikipedia.orgnih.gov
Elucidate Transformation Mechanisms: The technique can help determine the mechanisms of pollutant transformation, such as whether a process is microbially mediated or purely chemical. mdpi.com For example, it could be used to trace the conversion of nitrile-N to pollutants like HCN or NOx during waste incineration or pyrolysis. mdpi.com
Advanced Biological Labeling and Metabolic Flux Analysis
Stable isotope labeling is a powerful technique in biochemistry and systems biology for tracking metabolic pathways and quantifying the flow of metabolites through a network. medchemexpress.commedchemexpress.com This is often referred to as Isotope-Assisted Metabolic Flux Analysis (iMFA). nih.gov
In biolabeling experiments, organisms or cells are supplied with a substrate enriched with a stable isotope, such as 15N. biorxiv.org The isotope is incorporated into various biomolecules as it is processed by metabolic pathways. By analyzing the distribution of the 15N label in metabolites, proteins, and other molecules, researchers can map out active metabolic routes and quantify the rates of various cellular processes. nih.govbiorxiv.org
While common 15N sources for these studies include labeled ammonium (B1175870) salts or amino acids, this compound can also serve as a nitrogen source for certain organisms or enzymatic pathways. medchemexpress.com Its use allows for the targeted introduction of the 15N label to understand specific chemical reaction mechanisms within organisms. medchemexpress.cn Furthermore, this compound is used as a reference standard in advanced analytical techniques. For example, in hyperpolarization studies aimed at enhancing NMR signals for biological imaging, the signal enhancement of a 15N-labeled biological molecule is often calculated by comparison to a neat this compound standard. nih.gov In metabolomics, deuterated acetonitrile is a common solvent for extracting metabolites for analysis by mass spectrometry, a key step in iMFA workflows. frontiersin.org
Applications in Metabolic Pathway Mapping and Fluxomics
This compound is a stable isotope-labeled compound that serves as a valuable tool in metabolic research, particularly in the fields of metabolic pathway mapping and metabolic flux analysis (MFA). medchemexpress.com MFA is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology. rsc.org The introduction of stable isotopes like ¹⁵N into a biological system allows researchers to trace the path of atoms through complex metabolic networks. rsc.org
The general workflow for a stable isotope-assisted metabolic flux study involves several key stages. It begins with the introduction of a labeled substrate, such as Acetonitrile-¹⁵N, to a biological system (e.g., cell cultures) under steady-state conditions. nih.govbiorxiv.org After a period of incubation that allows for the incorporation of the isotope into various metabolites, the metabolic activity is abruptly halted through a process known as quenching. nih.gov Subsequently, intracellular metabolites are extracted, often using a solvent like acetonitrile, and analyzed using advanced analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov The resulting mass isotopomer distributions—the patterns of isotope labeling in the downstream metabolites—are then used in computational models to calculate the fluxes through the metabolic pathways. nih.govbiorxiv.org
When Acetonitrile-¹⁵N is used as a tracer, it provides a source of labeled nitrogen. While not a primary nutrient for many organisms, some metabolic pathways can process acetonitrile, typically through hydrolysis to acetamide (B32628) and subsequently to acetate (B1210297) and ¹⁵N-labeled ammonia (B1221849). This labeled ammonia can then enter the central nitrogen metabolism, being incorporated into amino acids like glutamate (B1630785) and glutamine, and subsequently into other amino acids, nucleotides, and nitrogen-containing biomolecules. researchgate.netacs.org By tracking the ¹⁵N atom's journey from the initial tracer to its destination in various end-point metabolites, researchers can elucidate nitrogen assimilation pathways and quantify their fluxes. researchgate.netcreative-proteomics.com This approach is particularly useful for studying nitrogen metabolism in various physiological and pathological states. acs.org
The table below outlines the typical experimental workflow for a metabolic flux analysis study using a ¹⁵N-labeled tracer.
Table 1: Generalized Workflow for ¹⁵N-Metabolic Flux Analysis (MFA)
| Step | Description | Key Considerations |
|---|---|---|
| 1. Isotope Labeling | Introduction of a ¹⁵N-labeled substrate (e.g., Acetonitrile-¹⁵N, ¹⁵N-glutamine) into the cell culture medium. | The choice of tracer depends on the specific pathway being investigated. The system should reach both a metabolic and isotopic steady state for accurate flux determination. nih.govbiorxiv.org |
| 2. Quenching | Rapid cessation of all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting. | Cold acetonitrile or methanol (B129727) solutions are often used for rapid and effective quenching. nih.gov |
| 3. Metabolite Extraction | Separation of intracellular metabolites from other cellular components like proteins and lipids. | A common method is liquid-liquid extraction, often using a mixture of chloroform, methanol, and water. Acetonitrile is also widely used in extraction protocols. nih.govresearchgate.net |
| 4. Analytical Measurement | Detection and quantification of mass isotopologues of targeted metabolites using techniques like LC-MS/MS or GC-MS. | Liquid chromatography-mass spectrometry (LC-MS) is frequently employed due to its high sensitivity and ability to separate complex mixtures. nih.govnih.gov |
| 5. Data Analysis & Modeling | Correction of raw mass spectrometry data for natural isotope abundance and calculation of metabolic fluxes using computational network models. | Bayesian methods or other computational algorithms are used to infer fluxes from the measured mass isotopomer distributions and known metabolic reaction networks. nih.govbiorxiv.org |
Utilization as a Spectroscopic Probe for Local Environments in Biomolecules
The nitrile group (C≡N) is an exceptional spectroscopic probe for investigating the structure and dynamics of biomolecules. acs.orgresearchgate.net Its utility stems from several key properties. The C≡N stretching vibration absorbs in a region of the infrared (IR) spectrum (around 2200-2300 cm⁻¹) that is largely transparent in proteins and nucleic acids, minimizing interference from background signals. researchgate.net Furthermore, the precise vibrational frequency of the nitrile group is highly sensitive to its immediate surroundings, including local polarity, hydrogen bonding, and electric fields. researchgate.net
Isotopic labeling of the nitrile group with ¹⁵N, ¹³C, or both, is a critical strategy in these spectroscopic studies. acs.orgnih.gov Substituting the ¹⁴N atom with the heavier ¹⁵N isotope in acetonitrile (CH₃C¹⁵N) or other nitrile-containing probes causes a predictable downward shift in the C≡N vibrational frequency. This isotope-induced frequency shift is invaluable for several reasons:
Spectral Isolation: It can move the probe's signal away from overlapping solvent absorptions, which is particularly advantageous when working in deuterated water (D₂O). rsc.org
Unambiguous Assignment: It allows for the clear identification of the probe's signal in a complex environment containing other non-labeled nitrile species.
Probing Interactions: In experiments with multiple probes, distinct isotopic labeling allows each probe to be monitored independently.
Acetonitrile-¹⁵N and its isotopologues are frequently used as model systems to characterize the behavior of the nitrile probe in different environments and to calibrate the relationship between spectral shifts and local electrostatics. acs.orgnih.gov
Beyond IR spectroscopy, ¹⁵N-labeling is crucial for nuclear magnetic resonance (NMR) studies. The ¹⁵N nucleus possesses properties that make it a highly sensitive reporter of its chemical environment. rsc.org It has a very wide chemical shift range of approximately 900 ppm, which provides excellent spectral resolution and high sensitivity to subtle changes in molecular structure and interactions. rsc.orgoup.com In some applications, ¹⁵N-labeled acetonitrile has been used as a component of the solvent system for NMR studies of proteins. This approach helps to maintain the protein's native structure while preventing the aggregation that can occur upon removal of detergents used during purification. nih.gov The ¹⁵N label allows the solvent signals to be distinguished from the signals of the ¹⁵N-labeled protein being studied. nih.govduke.edu
The table below presents the C≡N stretching frequencies for various isotopologues of acetonitrile, illustrating the effect of isotopic substitution.
Table 2: C≡N Vibrational Frequencies of Acetonitrile Isotopologues in Chloroform
| Acetonitrile Isotopologue | Chemical Formula | C≡N Stretch Frequency (cm⁻¹) |
|---|---|---|
| Acetonitrile | CH₃C¹⁴N | 2253 |
| Acetonitrile-¹⁵N | CH₃C¹⁵N | 2223 |
| Acetonitrile-¹³C | CH₃¹³C¹⁴N | 2209 |
| Acetonitrile-¹³C,¹⁵N | CH₃¹³C¹⁵N | 2179 |
| Acetonitrile-d₃ | CD₃C¹⁴N | 2262 |
| Acetonitrile-d₃,¹⁵N | CD₃C¹⁵N | 2231 |
Data adapted from J. Phys. Chem. B 2022, 126, 1, 317–327. acs.orgnih.gov
Future Perspectives and Emerging Avenues in Acetonitrile 15n Research
Innovations in Isotopic Labeling and Hyperpolarization Technologies
The synthesis of 15N-labeled compounds is fundamental to their application in various research areas. alfa-chemistry.com Commercially available labeled acetonitrile (B52724) serves as a versatile building block for the synthesis of more complex 15N-labeled molecules. mdpi.com Innovations in synthetic methodologies continue to provide more efficient and site-specific incorporation of 15N into a variety of chemical structures.
A significant area of innovation lies in hyperpolarization techniques, which dramatically increase the nuclear spin polarization of 15N, thereby enhancing its detection sensitivity in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). whiterose.ac.ukacs.org Signal Amplification By Reversible Exchange (SABRE) is a prominent hyperpolarization method that utilizes parahydrogen to transfer spin order to a target nucleus. whiterose.ac.ukrsc.org
Recent studies have demonstrated remarkable levels of 15N polarization in acetonitrile using SABRE. For instance, a 41,800-fold signal gain, corresponding to 14% polarization, was achieved for acetonitrile. whiterose.ac.uk The use of co-ligands, such as d9-benzylamine, has been shown to further enhance polarization levels, reaching up to 19% for acetonitrile. acs.org Optimization of experimental parameters, including the polarization transfer field (PTF), is crucial for maximizing hyperpolarization efficiency. acs.org For acetonitrile, a PTF of -3.6 mG has been identified as optimal in certain experimental setups. acs.org
| Substrate | Conditions | 15N Polarization (P15N) Level | Reference |
|---|---|---|---|
| Acetonitrile | [Ir(H)2(h22-1)(NCMe)3]Cl catalyst | 14% | whiterose.ac.uk |
| Acetonitrile | With d9-benzylamine co-ligand | 19% | acs.org |
| Acetonitrile | With [IrCl(COD)(h22-1)] and d9-benzylamine, 4 bar p-H2 | 30.7% | acs.org |
| Pyridine | With [IrCl(COD)(h22-1)] and d9-benzylamine, 4 bar p-H2 | 48% | acs.org |
| Pyrazine | With [IrCl(COD)(h22-2)] and d9-benzylamine | 59.4% | acs.org |
These advancements in hyperpolarization make it possible to detect low concentrations of 15N-labeled compounds, opening up new possibilities for their use in sensitive analytical and imaging applications. whiterose.ac.uk
Expanding Applications in Biomedical Imaging and Diagnostics
The favorable properties of hyperpolarized 15N, particularly its long polarization lifetime, make it an attractive candidate for in vivo biomedical imaging and diagnostics. rsc.orgnih.gov Unlike 13C-labeled probes, which often have shorter relaxation times, hyperpolarized 15N agents can provide a longer imaging window, allowing for the observation of slower biological processes. rsc.orgnih.gov
The wide chemical shift range of 15N NMR offers high sensitivity to the local chemical environment, enabling the design of molecular sensors that can report on physiological parameters. rsc.orgd-nb.infonih.gov For example, 15N-labeled probes are being developed to detect pH, reactive oxygen species (ROS), and enzyme activity. rsc.org The chemical shift of the 15N nucleus changes in response to these environmental cues, providing a readout of biological activity.
Acetonitrile-15N itself, due to its chemical properties, can serve as a precursor or a component in the design of more complex biomedical probes. The ability to achieve high levels of polarization for this compound is a critical step towards its use in these applications. rsc.orgwhiterose.ac.ukacs.org Furthermore, the development of probes like 15N-labeled tris(2-pyridylmethyl)amine (B178826) (TPA) for detecting metal ions such as Zn2+ highlights the potential of 15N-based sensors in diagnosing diseases where metal ion concentrations are altered. d-nb.infonih.gov
Integration with Multi-Omics Approaches for Systems Biology
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics. Isotope labeling is a powerful tool in these multi-omics studies, allowing researchers to trace the flow of molecules through metabolic pathways. solubilityofthings.com
Acetonitrile is a commonly used solvent in sample preparation for proteomics and metabolomics, for example, in protein precipitation. While not directly a biological molecule, the methodologies developed for labeling and detecting this compound can be extended to other nitrogen-containing metabolites. The use of 15N-labeled compounds as tracers in metabolic studies allows for the precise measurement of nitrogen-containing molecules and provides valuable information on their behavior and interactions. alfa-chemistry.com
Stable Isotope Probing (SIP) with 15N-labeled substrates is a technique used to identify active microorganisms in complex environmental samples by tracing the incorporation of the heavy isotope into their DNA or RNA. nih.govnih.gov While challenges exist due to the smaller density shift of 15N-labeled nucleic acids compared to 13C-labeled ones, ongoing methodological refinements are improving the utility of 15N-SIP. nih.govnih.gov The integration of such isotope-labeling techniques with multi-omics data can provide a more holistic understanding of biological systems.
Development of Novel 15N-Labeled Probes for Advanced Materials and Catalysis
The application of 15N-labeled compounds extends beyond the life sciences into materials science and catalysis. 15N NMR spectroscopy is a powerful tool for characterizing the structure and bonding in nitrogen-containing materials and catalytic intermediates. iupac.orgresearchgate.net
In catalysis research, 15N-labeled ligands can provide crucial insights into reaction mechanisms. iupac.orgresearchgate.net For example, 15N NMR has been used to study the protonation state and hydrogen bonding in catalyst intermediates, helping to elucidate the role of the ligand in the catalytic cycle. iupac.org The chemical shift of the 15N nucleus is sensitive to coordination with a metal center and to changes in its electronic environment. iupac.org
The development of novel 15N-labeled probes is also relevant for the study of advanced materials. For instance, understanding the interaction of molecules with material surfaces is critical for designing new catalysts and functional materials. 15N-labeled molecules can be used to probe these interactions using solid-state NMR and other spectroscopic techniques. The synthesis of novel 15N-labeled ionic probes for bioanalytical mass spectrometry further demonstrates the versatility of these compounds in developing new analytical tools. rsc.org
Q & A
Q. What key physicochemical properties of Acetonitrile-15N are critical for experimental design in isotopic labeling studies?
this compound (CAS: 14149-39-4) has a molecular weight of 42.06 g/mol and a structure where the nitrogen atom is enriched with the ¹⁵N isotope. Its isotopic purity directly impacts sensitivity in nuclear magnetic resonance (NMR) spectroscopy, as isotopic impurities can introduce signal noise. For reproducible results, researchers must verify purity through mass spectrometry or isotopic ratio analysis and report these metrics in supplementary materials .
Q. How should experimental protocols involving this compound be documented to ensure reproducibility?
Follow guidelines for method documentation:
- Specify concentrations (e.g., 40 mM this compound in CD₃OD) and catalyst ratios (e.g., 1–2 mM Ir-based catalysts) .
- Include synthesis or sourcing details (e.g., supplier purity, storage conditions).
- Use supplementary files for raw data (e.g., NMR spectra, build-up curves) and limit main text to critical parameters. Reference prior studies for known compounds and provide full characterization data (e.g., ¹H/¹⁵N NMR, FT-IR) for novel applications .
Advanced Research Questions
Q. How can researchers optimize this compound concentration and catalyst systems in hyperpolarization techniques like QUASR-SABRE?
QUASR-SABRE (Quasi-Resonance Signal Amplification By Reversible Exchange) requires balancing polarization efficiency (ε15N) and relaxation effects:
- Empirical testing of this compound concentrations (e.g., 40 mM) with variable catalyst ratios (1–2 mM) in deuterated solvents (e.g., CD₃OD) improves signal-to-noise ratios .
- Monitor build-up time constants (Tb), which correlate with polarization destruction rates. For this compound, Tb = 0.5 ± 0.05 s under standard conditions, suggesting faster polarization transfer compared to pyridine-15N (Tb = 1.26 ± 0.02 s) .
Q. How should contradictions in polarization efficiency (ε15N) between this compound and other ¹⁵N-labeled compounds be resolved?
Discrepancies arise from differences in molecular symmetry and spin-relaxation dynamics:
- This compound exhibits lower ε15N (~5.3 × 10⁴) compared to pyridine-15N (~6.6 × 10⁵) due to reduced spin coherence in asymmetric systems.
- Validate results using control experiments (e.g., SABRE-SHEATH) and computational modeling to isolate contributions from RF-pumping cycles and catalyst-substrate interactions .
Q. What statistical methods are recommended for validating isotopic tracing data involving this compound?
- Use error propagation analysis for uncertainty quantification in isotopic enrichment measurements.
- Apply ANOVA or t-tests to compare experimental replicates, ensuring sufficient sample size (n ≥ 3) to account for variability in hyperpolarization efficiency.
- Triangulate findings with complementary techniques (e.g., mass spectrometry) to confirm isotopic incorporation rates .
Methodological Design and Validation
Q. What criteria determine the selection of ¹⁵N analysis methods for this compound in complex matrices?
Prioritize methods based on:
- Sample matrix compatibility : Liquid-state NMR is ideal for homogeneous solutions, while hyphenated techniques (e.g., LC-MS) suit heterogeneous biological samples.
- Sensitivity requirements : Hyperpolarization methods (QUASR-SABRE) enhance detection limits for low-concentration studies (<1 mM).
- Isotopic interference : Avoid techniques prone to cross-talk with ¹³C or ²H isotopes in dual-labeled systems .
Q. How can researchers integrate this compound NMR data with other isotopic tracers (e.g., ¹³C or ²H) in metabolic flux studies?
- Design dual-labeling experiments with orthogonal detection channels (e.g., ¹⁵N NMR and ¹³C LC-MS).
- Use kinetic modeling to deconvolute overlapping signals, ensuring isotopic enrichment levels are calibrated against internal standards (e.g., DSS for NMR) .
Addressing Research Contradictions
Q. What strategies resolve conflicts between observed this compound hyperpolarization data and theoretical predictions?
- Re-examine assumptions in spin dynamics models (e.g., dipolar coupling constants, exchange rates).
- Perform variable-temperature NMR to identify thermal effects on polarization transfer.
- Cross-validate with independent datasets (e.g., from SABRE-SHEATH or DNP) to isolate methodological biases .
Data Presentation and Reproducibility
Q. How should large datasets (e.g., NMR build-up curves) be presented to meet journal standards?
- Include raw data in supplementary files (e.g., .csv or .txt formats) with metadata (e.g., temperature, magnetic field strength).
- In the main text, summarize trends using processed metrics (e.g., Tb values, ε15N) and reference figures directly (e.g., "See Figure 1d for build-up kinetics") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
